molecular formula C18H18O2 B1583715 9,10-Diethoxyanthracene CAS No. 68818-86-0

9,10-Diethoxyanthracene

Cat. No. B1583715
CAS RN: 68818-86-0
M. Wt: 266.3 g/mol
InChI Key: GJNKQJAJXSUJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Diethoxyanthracene (9,10-DEA) is a synthetic compound that has been used in laboratory experiments for many years. It is an aromatic hydrocarbon that is composed of two benzene rings linked together by a single carbon-carbon double bond. 9,10-DEA is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and fragrances. Its unique structure and properties make it an ideal candidate for a wide range of scientific research applications.

Scientific Research Applications

Photosensitizing Agent for Diaryl Iodonium Salts

9,10-Diethoxyanthracene: is utilized as a photosensitizer in the study of diaryl iodonium salts . These salts are often used in photopolymerization processes, which are crucial in creating three-dimensional structures in the field of dental restoratives, coatings, and 3D printed materials. The role of 9,10-Diethoxyanthracene in this process is to absorb light and initiate the polymerization reaction by transferring energy to the iodonium salts.

Sensitizing Dye

This compound also serves as a sensitizing dye . Sensitizing dyes are important in photovoltaic cells, particularly in dye-sensitized solar cells (DSSCs). DSSCs are a cost-effective alternative to traditional silicon solar cells, and 9,10-Diethoxyanthracene’s ability to sensitize the semiconductor can lead to the development of more efficient solar energy harvesting systems.

Preparation of Polymetallic Complexes

Another application is in the preparation of polymetallic complexes through selective pi-coordination . Polymetallic complexes have multiple metal centers and are studied for their magnetic properties and potential use in molecular electronics and catalysis. The pi-coordination with 9,10-Diethoxyanthracene allows for the precise assembly of these complex structures.

Fluorescence Studies

Due to its fluorescent properties, 9,10-Diethoxyanthracene is used in fluorescence studies . It can be used as a probe to study the behavior of molecules under various conditions, which is valuable in understanding biological processes and designing sensors.

properties

IUPAC Name

9,10-diethoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNKQJAJXSUJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071757
Record name Anthracene, 9,10-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Diethoxyanthracene

CAS RN

68818-86-0
Record name 9,10-Diethoxyanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68818-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Diethoxyanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068818860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 9,10-diethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anthracene, 9,10-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-diethoxyanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-DIETHOXYANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6QQU7MM9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,10-Diethoxyanthracene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,10-Diethoxyanthracene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9,10-Diethoxyanthracene
Reactant of Route 4
Reactant of Route 4
9,10-Diethoxyanthracene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
9,10-Diethoxyanthracene
Reactant of Route 6
9,10-Diethoxyanthracene

Q & A

Q1: How does 9,10-diethoxyanthracene function as a photosensitizer in cationic photopolymerizations?

A: 9,10-Diethoxyanthracene (DEA) acts as a visible light photosensitizer for diaryliodonium salts like (p‐octyloxy)phenyliodonium hexafluoroantimonate (OPPI). While OPPI can directly initiate the photopolymerization of cycloaliphatic epoxide resins upon UV irradiation, the use of DEA allows for activation at more practical visible wavelengths. This sensitization likely involves electron transfer processes between excited DEA and OPPI, ultimately generating reactive species that initiate polymerization. []

Q2: What unique reactivity does the 9,10-diethoxyanthracene radical cation exhibit?

A: Studies have shown that the 9,10-diethoxyanthracene radical cation undergoes rapid dealkylation. This process involves the cleavage of an ethyl group from the ethoxy substituents, significantly impacting the molecule's reactivity and subsequent reaction pathways. [, ]

Q3: How does solvent environment influence the photochemical behavior of 9,10-diethoxyanthracene?

A: The photooxidation mechanism of DEA with diphenyliodonium salts differs significantly between homogeneous acetonitrile solution and heptane/AOT/water reverse micelles. In acetonitrile, electron transfer occurs from the singlet excited state of DEA. Conversely, within the reverse micelle environment, intersystem crossing to the triplet state of DEA precedes the electron transfer event. This highlights the significant role of the surrounding media on the photochemical pathways and reactivity of DEA. [, ]

Q4: Are there any applications of 9,10-diethoxyanthracene in surface chemistry and materials science?

A: Researchers have utilized DEA as a redox mediator in studying charge transport processes within self-assembled monolayers (SAMs). Specifically, DEA was employed in Scanning Electrochemical Microscopy (SECM) to investigate electron transfer kinetics in anthracene-appended receptor monolayers bound to silicon surfaces. This showcases the potential of DEA as a probe molecule in surface-bound molecular electronics. []

Q5: Can you elaborate on the use of 9,10-diethoxyanthracene in polymer synthesis?

A: DEA derivatives, specifically p-nitrobenzyl 9,10-diethoxyanthracene-2-sulfonate, have been incorporated into polymer films as photoacid generators. Upon irradiation, this compound generates sulfonic acid, enabling controlled thermal deesterification of the polymer at lower temperatures. This methodology allows for the precise manipulation of polymer properties through photochemical means. []

Q6: How does 9,10-diethoxyanthracene contribute to the development of deep-UV resists for lithography?

A: Poly(p-trimethylsilyloxystyrene) combined with p-nitrobenzyl 9,10-diethoxyanthracene-2-sulfonate forms a novel deep-UV resist suitable for KrF excimer laser lithography. This resist demonstrates high resolution capability, etching resistance, and compatibility with conventional developers, making it a promising material for advanced lithographic applications. []

Q7: Has 9,10-diethoxyanthracene been utilized in electrochemical studies?

A: Electrochemical methoxylation of DEA in methanol-KOH solution yields a mixture of cis- and trans-isomers of 9,10-diethoxy-9,10-dimethoxy-9,10-dihydroanthracene. This reaction, studied using NMR spectroscopy, demonstrates the potential for electrochemical methods to generate diverse anthracene derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.